2-Chloro-4,5-difluorobenzenesulfonyl chloride
Description
2-Chloro-4,5-difluorobenzenesulfonyl chloride (CAS: 67475-58-5) is a fluorinated aromatic sulfonyl chloride derivative. It serves as a critical intermediate in organic synthesis, particularly for producing fluorinated polymers, dyes, and bioactive molecules . Its sulfonyl chloride group (-SO₂Cl) enables electrophilic substitution reactions, where the chlorine atom is replaced by nucleophiles to generate sulfonamides, sulfonate esters, or other functionalized products . The compound exhibits antimicrobial and antifungal properties, likely due to the electron-withdrawing effects of fluorine and chlorine substituents, which enhance its reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITODZKOCXPBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378522 | |
| Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67475-58-5 | |
| Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67475-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 2-chloro-4,5-difluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require anhydrous conditions and may be catalyzed by bases such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions are sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals.
Scientific Research Applications
Organic Synthesis
2-Chloro-4,5-difluorobenzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the preparation of sulfonamide compounds, which are important intermediates in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into organic molecules.
Enzyme Inhibition
This compound has been identified as a valuable tool in synthesizing enzyme inhibitors, particularly those targeting β-lactamases. These inhibitors are essential for combating antibiotic resistance by preventing the breakdown of β-lactam antibiotics. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to effective inhibition.
Drug Development
In the pharmaceutical industry, this compound is involved in the development of drugs for treating various diseases, including cancer and HIV. Its derivatives have shown potential as receptor antagonists and modulators of enzyme activity . The compound's reactivity allows for the design of novel therapeutic agents with improved efficacy and selectivity.
Research indicates that compounds with similar structures can modulate enzyme activity or interact with cellular receptors. This highlights the importance of understanding these interactions for drug development. The compound's ability to form sulfonamide linkages is crucial for the biological activity of many drugs, as these linkages can inhibit enzymes or block receptor sites.
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound effectively inhibited β-lactamase enzymes. This inhibition was crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The study highlighted how modifications to the sulfonamide moiety could improve binding affinity and selectivity against specific enzyme targets.
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing new compounds based on this compound for anticancer applications. These compounds were evaluated for their ability to inhibit cancer cell proliferation through dual inhibition mechanisms targeting both BRAF and histone deacetylases (HDACs). The findings suggested that these compounds could overcome resistance mechanisms commonly observed in cancer therapies .
Industrial Applications
In addition to its scientific applications, this compound is used in producing specialty chemicals and materials. Its properties make it suitable for various industrial processes requiring high purity and yield.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide linkages. These linkages are crucial in the biological activity of many drugs, as they can inhibit enzymes or block receptor sites.
Comparison with Similar Compounds
Positional Isomers: 5-Chloro-2,4-difluorobenzenesulfonyl Chloride
- CAS : 13656-57-0 (OR-5192)
- Structure : Differs in the positions of chlorine and fluorine substituents (5-chloro-2,4-difluoro vs. 2-chloro-4,5-difluoro).
- Reactivity: The altered substituent arrangement modifies electronic and steric effects.
- Purity : Available at 98% purity, higher than 2-chloro-4,5-difluorobenzenesulfonyl chloride (95%), suggesting better stability or synthesis optimization .
Functional Group Analogs: 2-Chloro-4,5-difluorobenzoyl Chloride
- CAS : 121872-95-5
- Structure : Replaces the sulfonyl chloride (-SO₂Cl) with a benzoyl chloride (-COCl) group.
- Reactivity : Benzoyl chlorides are acylating agents, whereas sulfonyl chlorides act as sulfonating agents. The former participates in esterification or amidation, while the latter forms sulfonamides or sulfonic acids .
- Applications : 2-Chloro-4,5-difluorobenzoyl chloride is used in fluorinated polymer synthesis, whereas the sulfonyl chloride derivative is prioritized for antimicrobial agents and dyes .
Non-Fluorinated Analog: 2-Chloro-N,N-dimethylbenzenesulfonamide
- CAS : 24913-97-1 (YF-5306)
- Structure : Lacks fluorine substituents and features a dimethyl sulfonamide group.
- Reactivity : The absence of fluorine reduces electron-withdrawing effects, diminishing electrophilicity and biological activity compared to fluorinated analogs .
- Applications : Primarily used in pharmaceutical intermediates rather than specialized fluorinated materials .
Physicochemical and Commercial Comparison
Table 1: Key Properties of Selected Compounds
Table 2: Substituent Effects on Reactivity
| Compound | Substituent Positions | Electronic Effect | Steric Hindrance |
|---|---|---|---|
| This compound | Cl (2), F (4,5) | High electron-withdrawing | Moderate |
| 5-Chloro-2,4-difluorobenzenesulfonyl chloride | Cl (5), F (2,4) | Moderate electron-withdrawing | Low |
| 2-Chloro-N,N-dimethylbenzenesulfonamide | Cl (2), no fluorine | Low electron-withdrawing | High (due to -NMe₂) |
Biological Activity
2-Chloro-4,5-difluorobenzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure : The compound is characterized by the presence of chlorine and fluorine substituents on a benzene ring, which enhances its reactivity and biological interactions. Its structure can be represented as follows:
Mechanism of Action : The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on target proteins, particularly enzymes. This reaction leads to the formation of sulfonamide linkages, which are crucial for the inhibition of various biological pathways. The presence of halogens (chlorine and fluorine) can enhance binding affinity and specificity for certain molecular targets, modulating enzyme activity or receptor interactions.
Biological Applications
- Enzyme Inhibition : The compound is utilized in synthesizing enzyme inhibitors, particularly those targeting β-lactamases, which are responsible for antibiotic resistance. By modifying the active sites of these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains .
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that aryl sulfonamide derivatives can inhibit influenza virus entry and replication in human bronchial epithelial cells . This suggests potential applications in developing antiviral therapies.
- Anticancer Properties : The compound has been explored for its role in cancer therapy, particularly through the synthesis of sulfonamide derivatives that act as inhibitors for cancer-related targets.
Case Study 1: Antiviral Efficacy
A study published in 2021 demonstrated that specific sulfonamide derivatives derived from this compound significantly reduced viral mRNA levels in infected cells. The compound showed an IC50 value of 16.79 nM, indicating potent antiviral activity against influenza viruses .
Case Study 2: β-Lactamase Inhibition
Another research effort focused on synthesizing new β-lactamase inhibitors using this compound. The modifications led to compounds that effectively inhibited enzyme activity, thereby enhancing the effectiveness of existing antibiotics against resistant bacterial strains .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for synthesizing 2-chloro-4,5-difluorobenzenesulfonyl chloride in a laboratory setting?
Synthesis typically involves chlorosulfonation of a fluorinated benzene precursor. Critical factors include:
- Reagent selection : Use sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid under controlled conditions to avoid over-chlorination .
- Temperature control : Maintain sub-zero temperatures (-10°C to 0°C) to suppress side reactions like hydrolysis or decomposition .
- Purification : Employ fractional distillation or recrystallization (e.g., using dichloromethane/hexane mixtures) to isolate the product, with purity verified via HPLC or GC-MS .
Q. How can researchers safely handle and store this compound?
- Handling : Use inert atmosphere gloveboxes to prevent moisture exposure, as the compound hydrolyzes readily to sulfonic acids. Wear acid-resistant PPE (e.g., neoprene gloves, face shields) due to its corrosive nature .
- Storage : Store in amber glass bottles under anhydrous conditions (e.g., molecular sieves) at 2–8°C. Monitor for gas evolution, as decomposition can release HCl and SO₂ .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : Use ¹⁹F NMR (δ ~ -110 to -120 ppm for fluorines) and ¹H NMR (aromatic protons δ 7.2–8.1 ppm) to verify substitution patterns .
- Purity assessment : Combine GC-MS (retention time ~12–14 min on DB-5 columns) with elemental analysis (C, Cl, F, S content) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for sulfonyl chloride derivatives?
- Isotopic labeling : Use ³⁶Cl-labeled reagents to track chlorine incorporation during chlorosulfonation, distinguishing between electrophilic substitution and radical pathways .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways, such as para vs. meta sulfonation in fluorinated arenes .
Q. What experimental design strategies optimize yield in multi-step syntheses involving this reagent?
- DoE (Design of Experiments) : Use a central composite design to optimize variables (e.g., molar ratios, temperature, reaction time). For example, in amidation reactions, a 3² factorial design can balance SO₂Cl₂ excess (1.2–1.5 eq) vs. reaction time (2–4 hr) to maximize yield (>85%) .
- Flow chemistry : Implement continuous-flow reactors to enhance heat transfer and reduce byproduct formation during scale-up .
Q. How should researchers address discrepancies in spectral data from different databases (e.g., NIST vs. commercial libraries)?
- Cross-validation : Compare experimental IR and NMR spectra with NIST reference data (e.g., NIST Chemistry WebBook entry for 2-chloro-4-fluorobenzenesulfonyl chloride) .
- Error analysis : Quantify shifts caused by solvent effects (e.g., CDCl₃ vs. DMSO-d₆) using linear solvation energy relationships (LSERs) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 227.03 g/mol | |
| Melting Point | 32–34°C (decomposes) | |
| Solubility | Soluble in CH₂Cl₂, THF; insoluble in H₂O | |
| Stability | Hygroscopic; decomposes above 40°C |
Q. Table 2. Optimized Reaction Conditions for Amidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SO₂Cl₂ Equivalents | 1.3–1.4 eq | Maximizes Cl incorporation |
| Temperature | -5°C to 0°C | Minimizes hydrolysis |
| Reaction Time | 3 hr | Balances conversion vs. side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
